N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a naphthalen-1-yl substituent at the 2-position of the pyrazine ring and a sulfanyl-linked acetamide group at the 4-position. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group, which enhances lipophilicity and may influence target binding affinity. Pyrazolo-pyrazine scaffolds are notable for their planar heteroaromatic structure, enabling π-π interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-17-10-11-22(18(2)14-17)28-25(31)16-32-26-24-15-23(29-30(24)13-12-27-26)21-9-5-7-19-6-3-4-8-20(19)21/h3-15H,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPOEROQQXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a dimethylphenyl group, a naphthalenyl moiety, and a pyrazolo[1,5-a]pyrazin-4-yl sulfanyl group. The molecular formula is , and it has a molecular weight of approximately 430.53 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Below are key findings from various studies:
Anticancer Properties
-
Inhibition of Cancer Cell Lines :
- The compound has shown potent activity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies report an EC50 value of approximately 10.28 μg/mL against HepG2 liver cancer cells .
- Structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring enhance anticancer activity, with certain substitutions leading to improved efficacy compared to standard chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating caspases 3, 8, and 9, which are crucial for the apoptotic pathway. This was evidenced by increased DNA fragmentation and cytochrome c release in treated cells .
- Western blot analyses indicated that the compound inhibits ERK1/2 signaling pathways, which are often upregulated in cancer .
Additional Biological Activities
Besides its anticancer effects, preliminary studies have suggested other potential biological activities:
- Antimicrobial Activity : Some derivatives of related compounds have demonstrated antimicrobial properties against various pathogens, though specific data on this compound is limited.
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation markers in animal models.
Data Table: Summary of Biological Activities
Case Study 1: MCF-7 Cell Line
In a controlled study examining the effects of this compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : Significant reduction in cell viability was observed at concentrations above 5 μg/mL. Apoptotic markers were elevated compared to control groups.
Case Study 2: A549 Cell Line
Another study focused on the A549 lung carcinoma cell line:
- Methodology : Similar treatment protocols were followed.
- Findings : The compound displayed a dose-dependent inhibition of cell growth with notable morphological changes indicative of apoptosis.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) :
Target Compound :
- Structure : Pyrazolo[1,5-a]pyrazine core with naphthalen-1-yl and sulfanyl groups.
- Predicted Impact : Pyrazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine derivatives.
Triazole-Acetamide Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a): Structure: Triazole core linked to naphthalene via an oxymethyl group. Activity: Exhibits antimicrobial properties (e.g., IR absorption at 1671 cm⁻¹ for C=O stretch) .
Substituent Effects on Bioactivity
Substituent Analysis:
- Naphthalen-1-yl vs. Phenyl : The bulkier naphthalene group in the target compound may enhance hydrophobic interactions but reduce solubility compared to smaller aryl groups (e.g., 4-fluorophenyl in F-DPA) .
- Sulfanyl Linker vs.
Research Findings and Gaps
- Neuroimaging Analogs : Pyrazolo[1,5-a]pyrimidines like F-DPA show high affinity for TSPO (Kᵢ = 7.6 nM), suggesting the target compound’s pyrazine core should be evaluated for similar targets .
- Antimicrobial Activity: Triazole-acetamides (e.g., 6b, 6c) inhibit microbial growth via C=O and NO₂ functional groups; the target’s sulfanyl group may offer novel mechanisms .
- Crystallographic Data : N-(2-Bromo-4-methylphenyl) derivatives confirm planar pyrazolo-pyrimidine structures, aiding in SAR studies for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
